molecular formula C5H9NO2 B156680 2,2-Dimethoxyethyl isocyanide CAS No. 277300-82-0

2,2-Dimethoxyethyl isocyanide

Cat. No.: B156680
CAS No.: 277300-82-0
M. Wt: 115.13 g/mol
InChI Key: MEGSDTQNBQUWJR-UHFFFAOYSA-N
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Description

2,2-Dimethoxyethyl isocyanide is an organic compound with the molecular formula C5H9NO2 It is a member of the isocyanide family, characterized by the presence of an isocyanide functional group (-NC) Isocyanides are known for their unique reactivity due to the presence of a nucleophilic and electrophilic terminal carbon

Mechanism of Action

Target of Action

2,2-Dimethoxyethyl isocyanide is a reagent used in multicomponent reactions (MCRs), specifically the Passerini and Ugi reactions . These reactions are important tools for macromolecular design due to their modular character . The primary targets of this compound are carboxylic acids, ketones or aldehydes, and primary amines, which are the starting components of these reactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets in the Passerini and Ugi reactions. In the Passerini three-component reaction (P-3CR), a carboxylic acid, a ketone or aldehyde, and an isocyanide react to form an α-acyloxycarboxamide . The isocyanide acts as both a nucleophile, attacking the carbonyl group of the adduct, and an electrophile, reacting with the carboxylic acid moiety in a so-called α-addition . The resulting intermediate rearranges via intramolecular acyl transfer to generate the α-acyloxycarboxamide .

In the Ugi four-component reaction (U-4CR), a carboxylic acid, a ketone or aldehyde, an isocyanide, and a primary amine react to generate an α-aminoacylamide . The isocyanide again plays a dual role, attacking the electrophilic center of the iminium ion while also acting as an electrophile and reacting with the carboxylic acid .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of macromolecules through the Passerini and Ugi reactions . These reactions are used for monomer synthesis, as polymerization techniques, and for postpolymerization modification . They also provide architecture control, sequence control, and sequence definition .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethoxyethyl isocyanide can be synthesized through the dehydration of formamides. One common method involves the use of phosphorus oxychloride and a tertiary nitrogen base such as triethylamine in dichloromethane. This reaction is exothermic and often requires cooling below zero degrees Celsius . Another greener method involves the use of p-toluenesulfonyl chloride and sodium hydrogen carbonate in water, which is more environmentally friendly and safer .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of reagents and conditions may vary to optimize yield, safety, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxyethyl isocyanide undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

    α-Acyloxycarboxamides: Formed from the Passerini reaction.

    α-Aminoacylamides: Formed from the Ugi reaction.

Scientific Research Applications

2,2-Dimethoxyethyl isocyanide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • tert-Butyl isocyanide
  • 2,6-Dimethylphenyl isocyanide
  • 2-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}ethyl isocyanide
  • 5-Isocyanopent-1-ene
  • 5-Isocyanopent-1-yne

Uniqueness: 2,2-Dimethoxyethyl isocyanide is unique due to its specific structure, which imparts distinct reactivity and properties compared to other isocyanides. Its ability to participate in multicomponent reactions and form complex molecules makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

2-isocyano-1,1-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-4-5(7-2)8-3/h5H,4H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGSDTQNBQUWJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C[N+]#[C-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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